molecular formula C20H15FN4O2 B2853816 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955780-42-4

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2853816
CAS No.: 955780-42-4
M. Wt: 362.364
InChI Key: YHXYBHUYUHBXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a high-purity chemical compound intended for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring the imidazo[1,2-b]pyridazine scaffold are of significant interest in medicinal chemistry and drug discovery. This core structure is frequently investigated for its potential to interact with various biological targets. Specifically, research into structurally similar imidazo[1,2-b]pyridazine derivatives has identified them as potent inhibitors of phosphodiesterase 10 (PDE10), an enzyme target for nervous system and metabolic disorders . Other derivatives within this chemical class have demonstrated notable antimycobacterial activity in studies targeting Mycobacterium tuberculosis, highlighting the versatility of this pharmacophore . The structure of this particular compound includes a 6-methoxyimidazo[1,2-b]pyridazine group linked to a 4-fluorobenzamide moiety via a phenyl bridge. This molecular architecture is designed to explore structure-activity relationships (SAR) and optimize pharmacological properties. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, particularly in projects focused on central nervous system (CNS) disorders, infectious diseases, or enzyme inhibition. Handling of this substance should be conducted by trained professionals in a appropriately controlled laboratory setting. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

4-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)14-3-2-4-16(11-14)22-20(26)13-5-7-15(21)8-6-13/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYBHUYUHBXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related benzamide derivatives:

Compound Name Molecular Formula CAS Number Key Structural Features Target/Indication
Target Compound C20H15FN4O2 955617-54-6 6-methoxyimidazo[1,2-b]pyridazin-2-yl, 4-fluorobenzamide Research compound (no clinical use)
Ponatinib (AP24534) C29H27F3N6O 943319-70-8 Imidazo[1,2-b]pyridazin-3-ylethynyl, trifluoromethyl, methylpiperazine Bcr-Abl inhibitor (CML, Ph+ ALL)
Capmatinib C23H17FN6O 1029712-80-8 Imidazo[1,2-b][1,2,4]triazin-2-yl, quinolinylmethyl, methyl group c-Met inhibitor (METex14+ NSCLC)
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C21H16FN3O 324543-46-6 Imidazo[1,2-a]pyridine core, 8-methyl, phenyl substituent Research compound
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide C19H14FN3O 923113-15-9 Imidazo[1,2-a]pyrimidine core, 7-methyl, 3-fluorobenzamide Research compound

Pharmacological and Functional Insights

Ponatinib (AP24534)
  • Structural Differences : Contains an ethynyl linker between the imidazo[1,2-b]pyridazine and benzamide, along with a trifluoromethyl group and methylpiperazine .
  • Activity : Potent pan-Bcr-Abl inhibitor with activity against T315I mutations in chronic myeloid leukemia (CML). However, it is associated with severe cardiovascular toxicity due to off-target effects .
  • Metabolism : Major metabolite (M42) retains activity but has reduced piperazine methylation, impacting pharmacokinetics .
Capmatinib
  • Structural Differences: Replaces pyridazine with a triazine ring and introduces a quinolinylmethyl group .
  • Activity : Selective c-Met inhibitor approved for METex14-mutated NSCLC. Demonstrates high blood-brain barrier penetration, unlike earlier c-Met inhibitors .
Other Imidazoheterocycle Derivatives
  • 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide : Pyrimidine-based core may reduce steric hindrance compared to pyridazine, improving solubility .

Structure-Activity Relationship (SAR) Trends

Fluorine Substitution :

  • Fluorine at the benzamide para position (common in all compounds) enhances metabolic stability and binding affinity via hydrophobic interactions .

Heterocyclic Core :

  • Imidazo[1,2-b]pyridazine (target compound, Ponatinib): Favors kinase inhibition but may increase toxicity.
  • Imidazo[1,2-b]triazine (Capmatinib): Improves selectivity for c-Met over Abl kinases .

Substituent Effects :

  • Methoxy groups (target compound): May enhance solubility but reduce membrane permeability.
  • Ethynyl linkers (Ponatinib): Increase rigidity and binding potency but complicate synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-b]pyridazine core. Key steps include cyclization of 3-bromopyridazin-2-amine derivatives with ketones or aldehydes, followed by coupling with fluorobenzamide moieties via Buchwald-Hartwig or Ullmann-type reactions . Optimization focuses on temperature (e.g., 70–120°C), solvent choice (e.g., DMF, dioxane), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield improvements are achieved by monitoring intermediates via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms regiochemistry of the imidazo[1,2-b]pyridazine ring and substituent positions .
  • LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • HPLC : Assesses purity (>95% typically required for biological testing) using C18 columns and gradient elution .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., Bcr-Abl) via fluorescence polarization assays, referencing structural analogs like AP24534 .
  • Microbial susceptibility : Test against Mycobacterium tuberculosis H37Rv using microdilution assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by:

  • Crystallography : Resolve 3D structures via SHELX-refined X-ray diffraction to identify binding motifs (e.g., hydrogen bonding with methoxy groups) .
  • Computational docking : Model interactions with targets (e.g., Bcr-Abl kinase) using Schrödinger Suite or AutoDock to explain potency variations .
  • Meta-analysis : Aggregate published IC₅₀ values and correlate with substituent electronegativity or steric effects .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
  • Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to increase bioavailability .
  • Metabolic stability assays : Screen with liver microsomes (e.g., human/rat CYP450 isoforms) to identify vulnerable sites for deuteration or fluorination .

Q. How does the 6-methoxy group on the imidazo[1,2-b]pyridazine core influence target selectivity and off-target effects?

  • Methodological Answer :

  • Isosteric replacement : Synthesize analogs with 6-ethoxy, 6-amino, or 6-fluoro groups and compare activity .
  • Kinome-wide profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
  • Cryo-EM studies : Visualize binding to off-targets (e.g., hERG channel) to guide structural refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.